4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

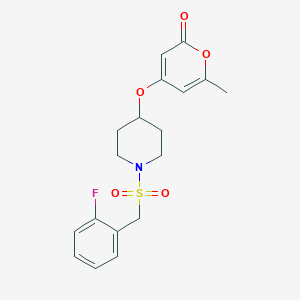

4-((1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a sulfonyl group linked to a 2-fluorobenzyl substituent. The 2-fluorobenzyl group may enhance metabolic stability and influence electronic properties, while the pyranone core could contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGZNBUQEPUJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes a pyranone core substituted with a piperidine moiety and a sulfonyl group. The presence of a fluorobenzyl group enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FNO₃S |

| Molecular Weight | 319.37 g/mol |

| CAS Number | 2034360-12-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the piperidine ring contributes to neuropharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide functionality is particularly noted for enhancing these effects through enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it has demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This property suggests possible applications in treating neurodegenerative diseases.

Anticancer Activity

Studies have indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote oxidative stress in tumor cells.

Case Studies

-

Study on Antibacterial Efficacy

- A series of synthesized piperidine derivatives were tested against multiple bacterial strains. The results indicated that compounds with a sulfonamide group showed moderate to strong antibacterial activity, with IC50 values ranging from 10 to 20 µg/mL against Bacillus subtilis and Salmonella typhi .

- Enzyme Inhibition Study

- Anticancer Activity Assessment

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis based on substituent variations, synthetic efficiency, and physicochemical properties.

Commercial Analogues ()

A structurally related compound, 4-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CAS: 1795481-34-3), is available commercially :

- Heterocyclic vs. Aromatic Sulfonyl Groups: The commercial analogue replaces the benzyl group with a bromothiophene sulfonyl moiety.

- Molecular Weight : The target compound’s lower molecular weight (~354 vs. 434) suggests improved bioavailability, as smaller molecules often exhibit better membrane permeability.

Key Research Findings

- Synthetic Flexibility : The piperidin-4-yloxy scaffold allows diverse functionalization, as demonstrated by derivatives in . Sulfonylation and acylation are common strategies, though yields vary significantly with substituent choice .

- Fluorine vs. Bromine : Fluorine’s electronegativity and small size may optimize metabolic stability and target affinity in the 2-fluorobenzyl derivative, whereas bromine in the commercial analogue could confer reactivity useful in prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.